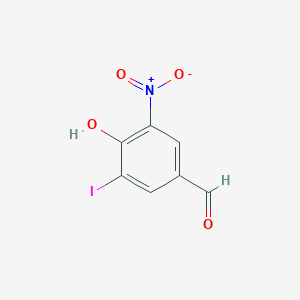

4-Hydroxy-3-iodo-5-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-iodo-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMYBVZAFRMSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 3 Iodo 5 Nitrobenzaldehyde and Its Derivatives

Direct Synthesis Strategies for 4-Hydroxy-3-iodo-5-nitrobenzaldehyde

Electrophilic Iodination of Phenolic Benzaldehyde (B42025) Precursors

One primary strategy for synthesizing the target compound involves the direct iodination of a suitable phenolic benzaldehyde precursor, namely 4-Hydroxy-3-nitrobenzaldehyde (B41313). biosynth.comnist.gov This reaction is a type of electrophilic aromatic substitution, where an iodine cation (or a polarized iodine species) acts as the electrophile. The hydroxyl and aldehyde groups on the aromatic ring direct the position of the incoming iodo group. The strongly activating hydroxyl group and the deactivating nitro and aldehyde groups influence the regioselectivity of the reaction.

Various iodinating agents can be employed for this purpose. Molecular iodine (I₂) is a common reagent, often used in the presence of an oxidizing agent to generate the more electrophilic iodine species. mdpi.com Alternative systems, such as N-Iodosuccinimide (NIS), can also be effective under specific conditions, sometimes requiring an acid catalyst to enhance the electrophilicity of the iodine. organic-chemistry.org

Table 1: Reagents for Electrophilic Iodination

| Precursor | Iodinating Agent | Catalyst/Co-reagent | Product |

|---|---|---|---|

| 4-Hydroxy-3-nitrobenzaldehyde | Iodine (I₂) | Oxidizing Agent (e.g., H₂O₂) | This compound |

Nitration of Iodinated Phenolic Benzaldehyde Precursors

An alternative synthetic route involves the nitration of an iodinated phenolic benzaldehyde precursor, such as 4-Hydroxy-3-iodobenzaldehyde. sigmaaldrich.com In this approach, the iodo group is introduced first, followed by the nitro group. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The existing substituents on the aromatic ring—the hydroxyl, iodo, and aldehyde groups—collectively direct the incoming nitro group. The powerful activating effect of the hydroxyl group is the dominant factor, directing the substitution to the ortho and para positions. Since the para position is occupied by the aldehyde group, the nitro group is directed to the ortho position that is not sterically hindered by the iodo group.

Multi-Step Synthetic Sequences for Complex Scaffolds

The synthesis of this compound can also be part of a more extended, multi-step sequence, which may be necessary for constructing more complex molecular architectures or when starting from more readily available materials. trine.eduyoutube.comyoutube.com For instance, a synthetic pathway could begin with a simpler aromatic compound and involve several transformations, including formylation, halogenation, and nitration, to build the desired substitution pattern.

One documented synthetic route suggests the potential to synthesize this compound from 4-hydroxy-3,5-diiodobenzaldehyde. lookchem.com This process would involve a nucleophilic aromatic substitution reaction to replace one of the iodo groups with a nitro group, a transformation that requires specific reagents and conditions to achieve the desired regioselectivity.

Synthesis of Complex Molecules Utilizing this compound as a Precursor

The chemical structure of this compound, featuring a reactive aldehyde group, makes it a valuable intermediate for the synthesis of a range of more complex organic molecules.

Derivatization to Schiff Bases

The aldehyde functional group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases, also known as imines. jocpr.comjocpr.com This reaction typically involves heating the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid. nih.govijmcmed.org The resulting Schiff bases contain a characteristic azomethine (-C=N-) group.

The synthesis of Schiff bases from related nitrobenzaldehyde derivatives is a well-established method for creating new compounds. jocpr.comjocpr.com For example, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde is known to react with various haloanilines to form the corresponding Schiff bases. jocpr.com Similarly, 4-nitrobenzaldehyde (B150856) can be condensed with aminobenzoic acids to yield novel Schiff base ligands. nih.govijmcmed.org This established reactivity provides a clear precedent for the use of this compound in similar synthetic applications.

Table 2: General Synthesis of Schiff Bases

| Aldehyde Precursor | Amine Reactant | Product Type | Key Functional Group |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base | Imine (-C=N-) |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Schiff Base | Imine (-C=N-) |

Conversion to Carboxylic Acid Derivatives

The aldehyde group in this compound can be oxidized to a carboxylic acid group, yielding 4-Hydroxy-3-iodo-5-nitrobenzoic acid. This transformation is a fundamental process in organic synthesis. byjus.com A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Modern, environmentally friendly oxidation methods often utilize hydrogen peroxide (H₂O₂) as a clean oxidant. nih.govmdpi.com The reaction can be catalyzed by various substances, such as selenium-containing compounds or solid acid catalysts like sulfonic acid-functionalized reduced graphene oxide (SA-rGO), to improve efficiency and yield. nih.govmdpi.com These methods offer a green alternative to traditional heavy-metal-based oxidants.

Table 3: Oxidation of Aldehyde to Carboxylic Acid

| Aldehyde Precursor | Oxidizing System | Product |

|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) / Catalyst | 4-Hydroxy-3-iodo-5-nitrobenzoic acid |

| Aromatic Aldehydes | H₂O₂ / Diphenyl diselenide | Aromatic Carboxylic Acids |

Role in the Synthesis of L-Thyroxine Analogs and Related Structures

This compound serves as a crucial precursor in the multi-step synthesis of L-thyroxine. chemicalbook.com This complex process involves a series of reactions to build the characteristic diiodinated diphenyl ether structure of the thyroid hormone.

The synthesis commences with the protection of the hydroxyl group of this compound. This is typically achieved by reacting it with benzenesulfochloride, which forms a more stable benzenesulfonate (B1194179) intermediate. chemicalbook.com The subsequent key step is an ether linkage formation, where the benzenesulfonyl group is displaced by a 4-methoxyphenyloxy group through a reaction with 4-methoxyphenol. chemicalbook.com

The aldehyde functional group of the resulting 3-iodo-4-(4-methoxyphenoxy)benzaldehyde is then utilized to construct the alanine (B10760859) side chain. A Knoevenagel condensation with N-acetylglycine, in the presence of sodium acetate, leads to an oxazolone (B7731731) derivative. chemicalbook.com The oxazolone ring is subsequently opened with sodium methoxide (B1231860) to yield a cinnamic acid derivative. chemicalbook.com

Further transformations focus on modifying the aromatic ring. The nitro group is reduced to an amino group using a Raney nickel catalyst. chemicalbook.com This amine is then converted into a diazonium salt and subsequently substituted with iodine to introduce the second iodine atom on the inner ring. chemicalbook.com The final stages of the synthesis involve the reduction of the double bond in the crotonic acid side chain and the removal of protecting groups. chemicalbook.com A critical step for obtaining the biologically active form is the resolution of the racemic mixture, often accomplished using a chiral resolving agent like brucine, to isolate the L-isomer. chemicalbook.com

Table 1: Key Intermediates in L-Thyroxine Synthesis

| Intermediate Compound | Starting Material | Key Reagents |

|---|---|---|

| Benzenesulfonate of this compound | This compound | Benzenesulfochloride, Pyridine |

| 3-Iodo-4-(4-methoxyphenoxy)benzaldehyde | Benzenesulfonate intermediate | 4-Methoxyphenol |

| Oxazolone derivative | 3-Iodo-4-(4-methoxyphenoxy)benzaldehyde | N-acetylglycine, Sodium acetate |

| Cinnamic acid derivative | Oxazolone derivative | Sodium methoxide |

| D,L-N-formyl-3,5-diiodothyronine | Cinnamic acid derivative | Hydrogen/Raney Ni, Diazotization reagents, HI/P, Formic acid |

Formation of Other Substituted Benzaldehydes via Cross-Coupling and Reduction Strategies

The synthesis of various substituted benzaldehydes can be achieved through modern organic chemistry techniques, particularly cross-coupling and reduction strategies. rug.nlresearchgate.net A significant challenge in these syntheses is the high reactivity of the aldehyde group, which is prone to side reactions with the organometallic reagents often used in cross-coupling. rug.nlresearchgate.net

To overcome this, a strategy involving the in-situ protection of the aldehyde is employed. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which effectively masks the reactive aldehyde. rug.nlresearchgate.netacs.org This protected intermediate is suitable for subsequent palladium-catalyzed cross-coupling reactions with various organometallic reagents, such as organolithium compounds. rug.nlresearchgate.net This approach allows for the introduction of a wide range of alkyl and aryl substituents onto the benzaldehyde core. rug.nlresearchgate.net The final step involves quenching the reaction to release the functionalized aldehyde. rug.nlacs.org

Palladium-catalyzed reactions, such as the Ullmann cross-coupling, are particularly effective for forming carbon-carbon bonds with aryl iodides, making them suitable for modifying iodo-substituted benzaldehydes. researchgate.net These methods have revolutionized the formation of complex aromatic structures by enabling precise and efficient bond formation. researchgate.net

Methodological Advancements in Substituted Benzaldehyde Synthesis

Recent advancements in synthetic methodologies have focused on increasing efficiency, selectivity, and the applicability of these reactions to specialized fields like radiochemistry.

Two-Step, One-Pot Procedures

A significant methodological advancement is the development of two-step, one-pot procedures for synthesizing functionalized benzaldehydes. rug.nlresearchgate.net This approach combines the reduction of a suitable precursor, such as a Weinreb amide, and a subsequent cross-coupling reaction into a single, continuous process without isolating the intermediate. rug.nlacs.org

The procedure begins with the reduction of the starting material to form a stable aluminum hemiaminal, which acts as a protected form of the aldehyde. rug.nlresearchgate.netacs.org In the same reaction vessel, a palladium catalyst and an organometallic reagent are introduced. rug.nlresearchgate.net Transmetalation of the organic group from the organometallic reagent to the palladium center, followed by cross-coupling, leads to the formation of the desired substituted benzaldehyde. rug.nlresearchgate.net This one-pot methodology is very fast and avoids the need for traditional protecting group strategies, aligning with the principles of green chemistry by reducing waste and reaction times. rug.nlresearchgate.net

Stereoselective Approaches in Derivative Synthesis

In the synthesis of biologically active molecules like L-thyroxine, achieving the correct stereochemistry is paramount. Stereoselective synthesis aims to produce a specific stereoisomer, often the only one with the desired biological activity. acs.org

In the synthesis of L-thyroxine starting from this compound, a racemic mixture of the D and L isomers is produced. chemicalbook.com To obtain the pure L-isomer, a stereoselective resolution step is employed. chemicalbook.com This is accomplished by reacting the racemic D,L-N-formyl-3,5-diiodothyronine with a chiral resolving agent, such as the alkaloid brucine. chemicalbook.com This reaction forms diastereomeric salts that have different physical properties and can be separated. After separation, the protecting formyl group is hydrolyzed to yield the desired L-(+)-3,5-diiodothyronine, a key precursor to L-thyroxine. chemicalbook.com

Radiochemical Synthesis of Benzaldehyde Analogs

Radiolabeled compounds are essential tools in medical imaging and biochemical research. acs.orgrti.org The synthesis of radiolabeled benzaldehyde analogs allows for the tracking of these molecules in biological systems. acs.org

The previously mentioned two-step, one-pot methodology has been successfully adapted for the rapid synthesis of ¹¹C-labeled benzaldehydes. rug.nlacs.org For example, using [¹¹C]methyllithium, which can be generated from [¹¹C]methyl iodide, the one-pot procedure yields the target ¹¹C-labeled benzaldehyde in a very short reaction time of only a few minutes. rug.nlresearchgate.net This rapid synthesis is crucial when working with short-lived isotopes like carbon-11. rug.nlresearchgate.net

Furthermore, methods for radioiodination are critical for synthesizing analogs of iodine-containing compounds like thyroxine. nih.gov These methods often involve electrophilic aromatic substitution or isotope exchange reactions using radioactive sodium iodide (Na*I) in the presence of an oxidizing agent. nih.gov The synthesis of [3,5-¹²⁵I]Diiodo-L-thyroxine, for instance, involves the coupling of [¹²⁵I]diiodo-L-tyrosine with a non-radioactive partner, followed by chemical modification to yield the final radiolabeled product with high specific activity. nih.gov

Table 2: Summary of Methodological Advancements

| Methodology | Key Feature | Application Example |

|---|---|---|

| Two-Step, One-Pot Procedure | Combines reduction and cross-coupling in a single vessel. rug.nlresearchgate.net | Synthesis of various alkyl and aryl substituted benzaldehydes. rug.nl |

| Stereoselective Resolution | Separation of enantiomers using a chiral resolving agent. chemicalbook.com | Isolation of L-thyroxine precursors. chemicalbook.com |

| Radiochemical Synthesis | Incorporation of radioisotopes like ¹¹C or ¹²⁵I. rug.nlnih.gov | Preparation of PET tracers and radiolabeled hormone analogs. acs.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 4-Hydroxy-3-iodo-5-nitrobenzaldehyde is a consequence of the combined electronic and steric effects of its four substituents. These groups modulate the electron density of the ring, influencing its susceptibility to attack, and physically obstruct the approach of reagents.

Electronic Effects of Hydroxyl, Iodo, and Nitro Groups

The electronic character of the aromatic ring is modulated by the cumulative inductive and resonance effects of the hydroxyl, iodo, and nitro groups.

Hydroxyl (-OH) Group: The hydroxyl group at position 4 is a powerful activating group. While it is inductively electron-withdrawing (-I) due to the high electronegativity of oxygen, its primary influence comes from a strong resonance electron-donating effect (+R). The oxygen's lone pairs can be delocalized into the benzene ring, significantly increasing electron density, particularly at the ortho and para positions. quora.com This makes the ring more susceptible to electrophilic attack.

Nitro (-NO₂) Group: The nitro group at position 5 is a potent deactivating group. It strongly withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-R). quora.comdoubtnut.com This significantly reduces the nucleophilicity of the aromatic ring, making electrophilic substitution more difficult. doubtnut.com

The combined influence of these substituents results in a complex electronic environment. The powerful activating +R effect of the hydroxyl group is counteracted by the strong deactivating -I and -R effects of the nitro group and the -I effect of the iodo group. The aldehyde group (-CHO) itself is also an electron-withdrawing and deactivating group. doubtnut.com This push-pull dynamic makes predicting the precise reactivity for electrophilic aromatic substitution complex, though the hydroxyl group's activation is substantial. The electron-withdrawing nature of the nitro group, in particular, enhances the electrophilicity of the carbonyl carbon in the aldehyde moiety. doubtnut.comvaia.com

The quantitative impact of such substituents on reaction rates can often be described by the Hammett equation, which relates reaction constants (ρ) and substituent constants (σ). wikipedia.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -OH | -0.37 | Strongly Electron-Donating |

| -I | +0.18 | Weakly Electron-Withdrawing |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

Steric Effects in Substituted Benzaldehydes

Steric hindrance plays a crucial role in the reactivity of highly substituted benzaldehydes. In this compound, the iodo and nitro groups are positioned ortho to the aldehyde group. The presence of these relatively large substituents physically obstructs the space around the formyl group. ncert.nic.in

The iodine atom is particularly large, contributing significantly to steric crowding. This hindrance can impede the approach of nucleophiles to the carbonyl carbon of the aldehyde, potentially slowing down addition reactions. ncert.nic.in Similarly, for reactions involving the aromatic ring itself, these ortho substituents can hinder substitution at the adjacent C-2 and C-6 positions. Research on the oxidation of ortho-substituted benzaldehydes has shown that such reactions can be subject to steric acceleration, suggesting that the precise impact of steric effects is dependent on the specific reaction mechanism and transition state geometry. researchgate.net

Reactivity of the Aldehyde Moiety

The aldehyde functional group is the primary site for many of the characteristic reactions of this compound, including protonation, condensation with amines, and reactions with active methylene (B1212753) compounds.

Protonation of the Carbonyl Group

In acidic media, the first step in many reactions involving the aldehyde is the protonation of the carbonyl oxygen. libretexts.org This process enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The basicity of the carbonyl oxygen, and thus the ease of protonation, is influenced by the electronic effects of the ring substituents. cdnsciencepub.comcdnsciencepub.com

Electron-donating groups increase the electron density on the oxygen, making it more basic, while electron-withdrawing groups decrease its basicity. In this compound, the electron-donating hydroxyl group is opposed by three electron-withdrawing groups (iodo, nitro, and the aldehyde itself). The net effect is a significant reduction in the basicity of the carbonyl oxygen compared to unsubstituted benzaldehyde (B42025). Studies on substituted benzaldehydes have shown a good correlation between their basicity (pKₐ of the conjugate acid) and Hammett substituent constants, confirming that electron-withdrawing substituents disfavor protonation. cdnsciencepub.comcdnsciencepub.com

Condensation Reactions with Primary Amines (Schiff Base Formation)

Aldehydes react with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition-elimination reaction. researchgate.netnih.gov The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. researchgate.netnih.gov

The reactivity of this compound in this reaction is governed by competing factors:

Electronic Effects: The strong electron-withdrawing nitro and iodo groups increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and favoring the initial nucleophilic attack by the amine. doubtnut.comvaia.com Conversely, the electron-donating hydroxyl group reduces the electrophilicity of the carbonyl carbon. ncert.nic.in The dominance of the electron-withdrawing groups suggests that the aldehyde should be relatively reactive electronically.

Steric Effects: The bulky iodo and nitro groups ortho to the aldehyde moiety create significant steric hindrance, which can impede the approach of the amine nucleophile to the carbonyl carbon, thereby slowing the reaction rate. ncert.nic.in

Knoevenagel Reactions and Related Condensations

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst, such as an amine. wikipedia.orgsigmaaldrich.com The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

The mechanism typically involves the base catalyst deprotonating the active methylene compound to generate a nucleophilic enolate or carbanion. organic-chemistry.org This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. acs.org The reactivity of this compound in this condensation is influenced by:

Electronic Effects: Similar to Schiff base formation, the electrophilicity of the carbonyl carbon is critical. The electron-withdrawing nitro and iodo groups enhance the reactivity of the aldehyde toward the nucleophilic enolate. researchgate.net The hydroxyl group has a counteracting, deactivating effect.

Steric Effects: The ortho iodo and nitro groups can sterically hinder the approach of the bulky enolate nucleophile, potentially reducing the reaction rate.

The Knoevenagel condensation is a powerful tool for C-C bond formation, and the electronic activation provided by the nitro group often makes nitrobenzaldehydes effective substrates for this type of reaction. researchgate.net For instance, 4-Hydroxy-3-nitrobenzaldehyde (B41313) has been used in the synthesis of 4-hydroxy-3-nitrocinnamic acid, a Knoevenagel-type product.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key determinant of the molecule's acidity and its participation in non-covalent interactions. Its reactivity is significantly modulated by the electronic effects of the adjacent iodo and nitro substituents.

Intramolecular Hydrogen Bonding Interactions

The stereochemical arrangement of the hydroxyl group in proximity to the nitro group facilitates the formation of an intramolecular hydrogen bond. This non-covalent interaction is a critical feature of the molecule's conformation and influences its physicochemical properties. Crystal structure analysis of the closely related compound, 4-hydroxy-3-nitrobenzaldehyde, confirms the presence of an O—H⋯O hydrogen bond between the phenolic proton and an oxygen atom of the ortho-nitro group. nih.govdoaj.orgresearchgate.net This interaction leads to the formation of a stable six-membered ring, which affects the acidity of the phenol (B47542) and the rotational freedom of the nitro group. In 4-hydroxy-3-nitrobenzaldehyde, the dihedral angle between the aromatic ring and the nitro group is relatively small (9.9-10.9°), indicating a high degree of planarity enforced by the hydrogen bond. nih.govdoaj.orgresearchgate.net

For this compound, a similar strong intramolecular hydrogen bond is expected. The presence of the bulky iodo group ortho to the hydroxyl group may introduce some steric hindrance, but the fundamental interaction remains. This hydrogen bond must be overcome for the phenolic proton to be released, which has a direct impact on the compound's acidity.

Schematic representation of the intramolecular hydrogen bond in this compound, forming a stable quasi-six-membered ring.

Acidity and Phenoxide Formation in Solution

The acidity of the phenolic hydroxyl group is significantly enhanced by the presence of three electron-withdrawing groups on the benzene ring: the aldehyde (-CHO), the nitro (-NO₂), and the iodo (-I) groups. These groups stabilize the corresponding phenoxide anion through a combination of inductive (-I) and resonance (-M or -R) effects, thereby lowering the pKa of the phenol compared to unsubstituted phenol (pKa ≈ 10).

In the presence of a base, the compound readily deprotonates to form a stable phenoxide ion. The negative charge of this ion is delocalized across the aromatic ring and into the nitro and aldehyde groups, contributing to its stability.

| Compound | pKa (at 25 °C) | Key Substituent Effects |

|---|---|---|

| Phenol | 9.98 | Baseline |

| 4-Nitrophenol | 7.14 | -M, -I (Nitro) |

| 3-Nitrophenol | 8.39 | -I (Nitro) |

| 2,6-Diiodo-4-nitrophenol (B1216091) | 3.84 | -M, -I (Nitro); -I (Iodo x2) |

| This compound | Est. 4-5 | -M, -I (Nitro); -I (Iodo); -M, -I (Aldehyde) |

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Reduction Pathways to Amino Derivatives

The aromatic nitro group of this compound can be chemically reduced to form 3-amino-4-hydroxy-5-iodobenzaldehyde. This transformation is a cornerstone in the synthesis of many complex aromatic compounds. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is generally a clean and efficient method.

Metal-Acid Systems: Combinations like Tin (Sn) in hydrochloric acid (HCl), Iron (Fe) in acetic acid, or Zinc (Zn) in acid are classic and effective reagents for this reduction.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used with a catalyst (e.g., Pd/C) to serve as the hydrogen source.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also commonly employed for the selective reduction of nitro groups in the presence of other reducible functionalities.

The resulting amino compound is a valuable synthetic intermediate, as the amino group can be further modified through diazotization, acylation, or alkylation reactions.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | High efficiency, clean reaction. |

| Fe, CH₃COOH | Refluxing acetic acid | Cost-effective, widely used in industry. |

| Sn, HCl | Concentrated HCl, heating | Classic method, requires basic workup. |

| SnCl₂·2H₂O | Ethanol, reflux | Milder conditions, good for sensitive substrates. |

| Na₂S₂O₄ | Aqueous or alcoholic solution, often with a base | Often used for selective reductions. |

Reactivity of the Iodo Substituent

The iodo group on the aromatic ring is the most reactive of the halogens in certain substitution reactions due to the relatively weak carbon-iodine bond.

Nucleophilic Substitution and Metal-Halogen Exchange Reactions

The iodo substituent can be replaced via two primary mechanisms: nucleophilic aromatic substitution (SₙAr) and metal-halogen exchange.

Nucleophilic Aromatic Substitution (SₙAr): The benzene ring in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group located para to the iodine atom. This activation allows the iodo group to be displaced by strong nucleophiles such as alkoxides, amines, or thiolates. nih.govyoutube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the nitro group's ability to delocalize the negative charge.

Metal-Halogen Exchange: This reaction provides a route to organometallic derivatives by swapping the iodine atom for a metal, typically lithium. wikipedia.org It is usually carried out at very low temperatures (e.g., -78 to -100 °C) using strong organolithium bases like n-butyllithium or t-butyllithium. tcnj.edu The rate of exchange follows the trend I > Br > Cl. princeton.edu This reaction would convert this compound into a highly reactive aryllithium species. However, a significant challenge in performing this reaction on the target molecule is the presence of the acidic phenolic proton. The organolithium reagent would preferentially deprotonate the hydroxyl group before any halogen exchange could occur. Therefore, protection of the hydroxyl group (e.g., as a methoxy (B1213986) or silyl (B83357) ether) would be a prerequisite for a successful metal-halogen exchange reaction.

Role in Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Cross-Couplings)

While specific research detailing the direct use of this compound in palladium-catalyzed cross-coupling reactions is not extensively documented in publicly available literature, its structural features provide a strong basis for predicting its reactivity in such transformations. The molecule contains a carbon-iodine bond on an aromatic ring, which is a classic reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by palladium complexes. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, are fundamental tools in modern organic synthesis.

The reactivity of this compound in these transformations would be significantly influenced by the interplay of its four distinct functional groups: the iodo, hydroxyl, nitro, and aldehyde moieties. The aryl iodide is the primary site of reaction, readily undergoing oxidative addition to a low-valent palladium(0) species, which is the initial and often rate-determining step in the catalytic cycle of many cross-coupling reactions. The presence of strong electron-withdrawing groups, such as the nitro and aldehyde functions, is anticipated to activate the C-I bond, making the oxidative addition step more facile.

Conversely, the phenolic hydroxyl group can be deprotonated under the basic conditions typically employed in cross-coupling reactions. This could potentially lead to complications, such as side reactions or altered catalyst activity. Therefore, it is often necessary to protect the hydroxyl group prior to the cross-coupling step to ensure a clean and efficient transformation.

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid, for instance, would be expected to proceed via the canonical catalytic cycle. This would involve the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst. The specific reaction conditions, such as the choice of palladium precursor, ligand, base, and solvent, would need to be carefully optimized to achieve a high yield of the desired product while minimizing any potential side reactions.

The following table outlines the anticipated roles and mechanistic considerations for each of the key functional groups in this compound during a hypothetical palladium-catalyzed cross-coupling reaction.

| Functional Group | Position | Expected Role and Mechanistic Considerations |

| Iodo (-I) | 3 | Primary Reactive Site: The carbon-iodine bond is the point of oxidative addition to the Pd(0) catalyst, initiating the cross-coupling catalytic cycle. This is typically the most facile of the haloarenes to undergo this step. |

| **Nitro (-NO₂) ** | 5 | Activating Group: As a strong electron-withdrawing group, it increases the electrophilicity of the carbon atom attached to the iodine, thereby facilitating the oxidative addition step. |

| Aldehyde (-CHO) | 1 | Activating and Modulating Group: This electron-withdrawing group further activates the C-I bond towards oxidative addition. It may also influence the electronic properties of the resulting organopalladium intermediate. |

| Hydroxyl (-OH) | 4 | Potentially Interfering Group: Under basic reaction conditions, the acidic phenolic proton can be removed. The resulting phenoxide may coordinate to the palladium center, potentially altering the catalyst's reactivity or leading to undesired side reactions. Protection of this group may be necessary. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-hydroxy-3-iodo-5-nitrobenzaldehyde is expected to show distinct signals for the aldehyde, hydroxyl, and two aromatic protons. The chemical shifts are heavily influenced by the electronic nature of the substituents. The aldehyde group (-CHO), the nitro group (-NO₂), and the iodine atom (-I) are all electron-withdrawing, which deshields nearby protons, shifting their signals downfield. Conversely, the hydroxyl group (-OH) is an electron-donating group.

A predicted spectrum can be extrapolated from the known spectrum of 5-iodovanillin (B1580916) (4-hydroxy-3-iodo-5-methoxybenzaldehyde), a structurally similar compound where an electron-donating methoxy (B1213986) group replaces the strongly electron-withdrawing nitro group. chemicalbook.com In DMSO-d₆, the aromatic protons of 5-iodovanillin appear at approximately 7.89 ppm and 7.42 ppm. chemicalbook.com Replacing the methoxy group with a significantly more deshielding nitro group would shift these aromatic proton signals further downfield. The aldehyde proton is expected to appear as a singlet significantly downfield, likely beyond 9.8 ppm. The phenolic hydroxyl proton signal is typically broad and its position can vary, but it is also expected to be in the downfield region.

The two aromatic protons (at C2 and C6) are chemically non-equivalent and would appear as two distinct signals. Due to their meta-relationship (separated by three bonds), they would exhibit a small coupling, appearing as doublets with a coupling constant (J-value) typically in the range of 1-3 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aldehyde (-CHO) | > 9.8 | Singlet (s) | N/A |

| Aromatic (H-2) | 8.0 - 8.3 | Doublet (d) | ~1-3 Hz |

| Aromatic (H-6) | 7.6 - 7.9 | Doublet (d) | ~1-3 Hz |

| Hydroxyl (-OH) | Variable, downfield | Broad Singlet (br s) | N/A |

¹³C NMR Investigations, including Carbonyl Chemical Shifts

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The chemical shifts are dictated by the hybridization of the carbon and the electronegativity of attached atoms and functional groups.

The most downfield signal in the spectrum is attributed to the carbonyl carbon of the aldehyde group, typically appearing in the 190-200 ppm range. nih.gov The aromatic carbons exhibit a wide range of shifts depending on their substituents. The carbon attached to the iodine atom (C3) experiences a significant upfield shift due to the "heavy-atom effect," a phenomenon observed in aromatic iodides. nih.gov In contrast, the carbons attached to the electron-withdrawing nitro group (C5) and the electron-donating hydroxyl group (C4) will be deshielded and shielded, respectively. The carbon bearing the aldehyde group (C1) will also be significantly deshielded.

Based on data from 5-iodovanillin nih.govchegg.comspectrabase.com and considering the strong electron-withdrawing nature of the nitro group compared to a methoxy group, a predictive assignment can be made.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C1 (-CHO) | 190-195 | Carbonyl carbon, highly deshielded. |

| C2 | 115-120 | Aromatic C-H. |

| C3 | 85-95 | Shielded due to heavy-atom effect of Iodine. nih.gov |

| C4 | 150-155 | Deshielded, attached to electronegative Oxygen. |

| C5 | 135-145 | Deshielded, attached to electron-withdrawing Nitro group. |

| C6 | 130-135 | Aromatic C-H. |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogenated Systems

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects the interaction between the electric quadrupole moment of a nucleus and the local electric field gradient (EFG) at its position. blogspot.com It is sometimes referred to as "zero-field NMR" because it does not require an external magnetic field. blogspot.com

This technique is particularly well-suited for studying halogenated systems because isotopes like ¹²⁷I possess a nuclear spin I ≥ 1 and therefore have a non-spherical charge distribution, resulting in a significant nuclear quadrupole moment. The NQR frequency is directly proportional to the magnitude of the EFG, which is determined by the electronic distribution in the C-I bond and surrounding intermolecular interactions. blogspot.com

For this compound in the solid state, ¹²⁷I NQR would be highly sensitive to:

The C-I Bond Character: Changes in the p-character and polarity of the carbon-iodine bond directly influence the EFG and, consequently, the NQR frequency.

Intermolecular Interactions: The presence of hydrogen bonding or other close intermolecular contacts involving the iodine atom would alter the local EFG, leading to shifts in the resonance frequency. This makes NQR a powerful tool for studying crystal packing and non-covalent interactions.

Polymorphism: Different crystalline forms (polymorphs) of the compound would have non-equivalent atomic positions, leading to distinct NQR spectra, making the technique effective for identifying and characterizing different solid-state forms.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of a molecule, providing definitive identification of the functional groups present.

Infrared (IR) Spectroscopy (FTIR, ATR-IR) and Functional Group Analysis

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Analysis of the spectrum of the closely related 4-hydroxy-3-nitrobenzaldehyde (B41313) provides a reliable basis for peak assignments. chemicalbook.comnist.gov

Key expected vibrational frequencies include:

O-H Stretch: A broad band characteristic of a phenolic hydroxyl group.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching appears just above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the aldehyde carbonyl group.

N-O Stretch (Nitro Group): Two strong bands corresponding to the asymmetric and symmetric stretching of the NO₂ group.

C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound (based on 4-hydroxy-3-nitrobenzaldehyde data nist.gov)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | ~3200-3500 | Broad, Strong |

| C-H Stretch | Aromatic C-H | ~3100-3000 | Medium |

| C-H Stretch | Aldehydic -CHO | ~2850 & ~2750 | Weak |

| C=O Stretch | Aldehydic -CHO | ~1680-1700 | Strong |

| C=C Stretch | Aromatic Ring | ~1600 & ~1470 | Medium |

| N-O Asymmetric Stretch | Nitro -NO₂ | ~1520-1560 | Strong |

| N-O Symmetric Stretch | Nitro -NO₂ | ~1340-1380 | Strong |

Analysis of Hydrogen Bonding Effects on Vibrational Modes

The proximity of the hydroxyl group at C4 and the nitro group at C5 allows for the formation of a strong intramolecular hydrogen bond. researchgate.nettestbook.com This interaction significantly influences the vibrational frequencies of the involved groups.

The most prominent effect is seen on the O-H stretching frequency. In a free, non-hydrogen-bonded phenol (B47542), the O-H stretch appears as a sharp band around 3600 cm⁻¹. blogspot.com However, the intramolecular hydrogen bond in a 2-nitrophenol-like structure weakens the O-H bond, causing its stretching frequency to shift to a much lower wavenumber (typically 3200-3500 cm⁻¹) and to become significantly broadened. blogspot.comresearchgate.net This broadening and shifting is a classic diagnostic indicator of hydrogen bonding.

The C=O stretching frequency of the aldehyde may also be subtly affected. If intermolecular hydrogen bonding occurs in the solid state between the hydroxyl group of one molecule and the carbonyl oxygen of another, it would tend to lower the C=O stretching frequency as well. The specific packing in the crystal lattice determines the extent of such intermolecular interactions.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the molecule upon absorption of ultraviolet and visible light, offering insights into its conjugated systems and chromophores.

The UV-Vis absorption spectrum of aromatic aldehydes like this compound is characterized by specific electronic transitions influenced by its substituent groups (hydroxyl, iodo, nitro, and aldehyde). The spectrum is generally dominated by π→π* transitions at shorter wavelengths (higher energy) and n→π* transitions at longer wavelengths (lower energy). uni-muenchen.deresearchgate.net

The strong absorptions, typically observed around 250 nm, are ascribed to π→π* excitations involving the nitro and benzene (B151609) groups. researchgate.net A band of intermediate intensity, often peaking around 300 nm, is generally dominated by π→π* excitations within the aromatic ring. researchgate.net Weaker absorptions, which can appear around 350 nm, arise from n→π* transitions originating from the lone pairs of electrons on the oxygen atoms of the nitro and aldehyde moieties. uni-muenchen.deresearchgate.net The presence of the hydroxyl, iodo, and nitro groups on the benzene ring acts as auxochromes and chromophores, which can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzaldehyde (B42025). Solvatochromic shifts, or changes in the absorption spectrum with solvent polarity, are also expected. uni-muenchen.de

Table 1: Typical UV-Vis Absorption Bands for Substituted Nitrobenzaldehydes

| Transition Type | Approximate Wavelength (nm) | Molar Absorptivity (ε, M-1cm-1) | Associated Moiety |

|---|---|---|---|

| π→π* | ~250 | High (~10,000) | Nitro-Benzene System |

| π→π* | ~300 | Intermediate (~1,000) | Arene (Benzene Ring) |

Note: The data in this table is representative of nitrobenzaldehyde isomers and serves as an estimation for the target compound. researchgate.net

While many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing and other non-radiative decay pathways, their conjugated derivatives, such as Schiff bases, can display significant fluorescence. For instance, Schiff bases synthesized from derivatives like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been studied for their fluorescence properties. jocpr.com Photoexcitation of nitrobenzaldehyde isomers typically results in an extremely rapid decay of fluorescence emission, often on a sub-picosecond timescale. uni-muenchen.de This is often interpreted as an initially excited bright π→π* state undergoing rapid internal conversion to a "darker" n→π* state. uni-muenchen.de Therefore, while this compound itself is expected to be weakly fluorescent, its conjugated derivatives may exhibit interesting emissive properties suitable for various applications.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The mass spectrum of this compound (Molecular Weight: 293.0 g/mol ) would be expected to show a prominent molecular ion peak at m/z 293. allmpus.com Key fragmentation pathways for related aromatic aldehydes often involve the loss of the formyl radical (•CHO) or carbon monoxide (CO). nist.gov

Expected fragmentation patterns for this compound could include:

Loss of a hydrogen atom: [M-H]+ at m/z 292.

Loss of the formyl radical: [M-CHO]+ at m/z 264.

Loss of the nitro group: [M-NO2]+ at m/z 247.

Loss of iodine: [M-I]+ at m/z 166.

Analysis of the mass spectra of analogous compounds like 4-hydroxy-3-nitrobenzaldehyde provides a basis for predicting these fragmentation patterns. nist.gov

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z Value | Proposed Ion/Fragment | Neutral Loss |

|---|---|---|

| 293 | [C7H4INO4]+• (Molecular Ion) | - |

| 264 | [C6H4INO3]+ | •CHO |

| 247 | [C7H4IO2]+• | •NO2 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the purity and confirming the identity of synthesized this compound. Reverse-phase High-Performance Liquid Chromatography (HPLC) can effectively separate the target compound from starting materials, byproducts, and other impurities. sielc.com Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weight of the compound eluting at a specific retention time, thus confirming its identity. LC-MS is particularly valuable for analyzing complex mixtures and for quantifying the purity of the final product with high sensitivity and selectivity. nih.gov For MS-compatible applications, a mobile phase containing a volatile acid like formic acid is typically used. sielc.com

X-ray Diffraction (XRD) and Crystallographic Studies

These studies reveal that the molecules typically pack in the solid state through a network of intermolecular hydrogen bonds. nih.govresearchgate.net For instance, in the crystal structure of 4-hydroxy-3-nitrobenzaldehyde, the hydroxyl group acts as a hydrogen bond donor to the aldehyde group of an adjacent molecule, forming a linear chain structure. doaj.org An intramolecular hydrogen bond also exists between the hydroxyl group and the ortho-nitro group. nih.govresearchgate.net

It is highly probable that this compound would exhibit similar hydrogen bonding motifs. The crystal structure would likely feature chains or sheets of molecules linked by O—H···O hydrogen bonds involving the hydroxyl and aldehyde groups. The nitro group's orientation relative to the benzene ring is also a key structural feature; in 4-hydroxy-3-nitrobenzaldehyde, the dihedral angle between the nitro group and the ring is approximately 10°. researchgate.netdoaj.org

Table 3: Representative Crystal Data for an Analogous Compound (4-Hydroxy-3-nitrobenzaldehyde)

| Parameter | Value |

|---|---|

| Chemical Formula | C7H5NO4 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.042 |

| b (Å) | 8.036 |

| c (Å) | 12.242 |

| α (°) | 71.975 |

| β (°) | 70.820 |

| γ (°) | 67.323 |

Source: Data from the crystallographic study of 4-Hydroxy-3-nitrobenzaldehyde provides a model for the expected structural parameters of the iodo-substituted title compound. nih.gov

Determination of Solid-State Molecular Geometry

The solid-state molecular geometry of this compound has not been experimentally determined. As of the latest available data, no crystallographic studies have been published that would provide the precise atomic coordinates necessary to define the molecule's three-dimensional structure. Therefore, data on bond lengths, bond angles, and dihedral angles are not available.

Analysis of Intermolecular and Intramolecular Interactions in Crystal Structures

A detailed analysis of the intermolecular and intramolecular interactions for this compound is precluded by the lack of a determined crystal structure. Information regarding hydrogen bonding, halogen bonding, and other non-covalent interactions, which are crucial for understanding the crystal packing and solid-state properties of a compound, remains unknown.

Computational and Theoretical Chemistry of 4 Hydroxy 3 Iodo 5 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

No specific DFT calculation data for 4-Hydroxy-3-iodo-5-nitrobenzaldehyde was found in the search results.

Geometry Optimization and Conformational Analysis

Information regarding the optimized bond lengths, bond angles, and dihedral angles resulting from geometry optimization of this compound is not available in the searched literature.

Vibrational Frequency Calculations and Spectral Interpretation

Calculated vibrational frequencies and their corresponding assignments (e.g., C=O stretch, O-H bend) for this compound are not documented in the available research.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbital (FMO) Analysis)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap for this compound have not been published in the accessed sources.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps illustrating the electron-rich and electron-deficient regions of this compound are not available.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR studies specifically targeting this compound were identified.

Correlation of Molecular Descriptors with Spectroscopic Properties

Research correlating the molecular descriptors of this compound with its spectroscopic properties could not be located.

Prediction of Chemical Shifts

No published data available.

Analysis of Non-Covalent Interactions

Hirshfeld Surface Analysis

No published data available.

Natural Bond Orbital (NBO) Analysis

No published data available.

Characterization of Intramolecular Hydrogen Bonding

No published data available.

Future computational research on this compound would be necessary to populate these areas of study and provide a comprehensive understanding of its chemical nature.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups renders 4-Hydroxy-3-iodo-5-nitrobenzaldehyde a key intermediate in the synthesis of complex organic molecules. Organic chemists leverage the differential reactivity of the aldehyde, hydroxyl, iodo, and nitro groups to construct intricate molecular frameworks. For instance, the aldehyde group can undergo a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.

The presence of both an iodine atom and a nitro group on the aromatic ring further enhances its synthetic utility. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. The nitro group, on the other hand, can be readily reduced to an amino group, which can then be further functionalized. This versatility is exemplified by the use of analogous compounds in the synthesis of pharmaceutically important substances. For example, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde, which can be synthesized from a methoxy (B1213986) precursor, serves as a crucial intermediate in the preparation of drugs with a 5-substituted 3-nitrocatechol structure. google.com Similarly, 4-hydroxy-3,5-diiodobenzaldehyde is recognized as a valuable intermediate for complex organic molecules due to its high reactivity. ontosight.ai The unique combination of functional groups in this compound allows for a programmed, stepwise functionalization, making it an ideal starting material for the synthesis of a diverse range of complex target molecules.

Development of Novel Organic Materials

The quest for new materials with tailored properties has led to the exploration of a vast chemical space. This compound serves as a foundational component in the creation of novel organic materials with potential applications in electronics and polymer science.

Schiff Base Derivatives for Optoelectronic Applications

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of organic compounds that have garnered significant attention for their optoelectronic properties. The aldehyde functionality of this compound makes it an excellent candidate for the synthesis of Schiff base derivatives. By reacting it with various primary amines, a wide range of imines with diverse electronic and steric properties can be obtained.

These Schiff base derivatives often exhibit interesting photophysical properties, such as fluorescence and nonlinear optical activity, which are crucial for optoelectronic applications. For instance, they can be designed to act as hole blocking layers in organic light-emitting diodes (OLEDs), preventing the migration of holes from the emissive layer to the cathode, thereby enhancing the efficiency and stability of the device. The electron-withdrawing nature of the nitro and iodo groups in the parent aldehyde can influence the electronic properties of the resulting Schiff base, allowing for the fine-tuning of its energy levels to match the requirements of a specific optoelectronic device.

Precursors for Functional Polymeric Systems

Functional polymers, which possess specific chemical or physical properties, are at the forefront of materials science research. This compound can be utilized as a precursor for the synthesis of such polymers. The aldehyde and hydroxyl groups can participate in polymerization reactions, such as condensation polymerization, to form polymer chains. For example, the reaction of the hydroxyl group with a suitable comonomer can lead to the formation of polyesters or polyethers, while the aldehyde group can be used to introduce cross-linking or for post-polymerization modification.

A notable application in this area is the synthesis of photo-switchable polymeric systems. For instance, a related compound, 2-hydroxy-5-nitrobenzaldehyde, has been used to create polymers that can change their properties upon irradiation with light. ed.ac.uk The presence of the nitro group in this compound suggests its potential for similar applications, where the polymer's conformation or electronic properties can be reversibly altered by light, opening up possibilities for applications in optical data storage, smart materials, and drug delivery systems.

Synthesis of Chemical Probes and Reagents

The development of sensitive and specific probes and reagents is essential for advancing our understanding of biological processes and for diagnostic applications. The unique structural features of this compound make it a valuable starting point for the synthesis of such molecules.

Precursors for Radiolabeled Organic Molecules

Radiolabeled molecules are indispensable tools in nuclear medicine for both diagnostic imaging and therapy. mdpi.com The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled compounds. The stable iodine atom can be replaced with a radioactive isotope of iodine, such as iodine-123, iodine-125, or iodine-131, through isotopic exchange reactions. nih.govgoogle.com

These radioiodinated molecules can then be used as probes in techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and study biological processes in vivo. The other functional groups on the molecule can be used to attach it to a biomolecule, such as a protein or a peptide, that targets a specific receptor or tissue in the body. This targeted delivery of the radioisotope allows for highly specific imaging or therapy, minimizing off-target effects.

Synthesis of Specialized Chemical Building Blocks

In addition to its direct applications, this compound serves as a versatile platform for the synthesis of a wide range of specialized chemical building blocks. frontiersin.org Each of its functional groups can be selectively transformed to create new molecules with desired properties.

Aryne Precursors from Related Halophenol Derivatives

Arynes are highly reactive intermediates derived from aromatic rings by the removal of two adjacent substituents, resulting in a formal triple bond within the ring. greyhoundchrom.com Their high reactivity makes them powerful tools for forming multiple bonds in a single step, enabling the rapid construction of complex molecular architectures. Halophenol derivatives are key starting materials for generating arynes under relatively mild conditions. acs.orgmdpi.com

The general strategy involves converting the phenolic hydroxyl group into a better leaving group, such as a triflate or a sulfonate. acs.orgnih.gov A common and effective method for generating arynes from phenol (B47542) derivatives involves the preparation of ortho-(trimethylsilyl)aryl triflates. nih.govresearchgate.net This process typically includes O-trimethylsilylation, migration of the trimethylsilyl (B98337) group to the ortho position, and subsequent triflation of the hydroxyl group. nih.gov The resulting precursor can then generate an aryne through fluoride-mediated elimination of the silyl (B83357) group and the triflate leaving group. greyhoundchrom.com

Another class of aryne precursors, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, has also been developed from phenols. acs.org These precursors are synthesized using 4-chlorobenzenesulfonyl chloride, which is an inexpensive and easier-to-handle reagent compared to trifluoromethanesulfonic anhydride. acs.org The arynes generated from these halophenol-derived precursors can readily participate in nucleophilic addition and cycloaddition reactions. acs.org The structure of this compound, as a halophenol, fits the foundational requirements for conversion into an aryne precursor, where the hydroxyl and iodo groups provide the necessary handles for chemical modification.

Oxygenated Heterocyclic Compounds from Related Phenol Scaffolds

Phenolic scaffolds are fundamental building blocks in the synthesis of a wide array of oxygenated heterocyclic compounds. proquest.comnih.gov These heterocycles, which include prominent classes like coumarins, flavonoids, and benzofurans, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. researchgate.netresearchgate.net The hydroxyl group of the phenol is crucial for these transformations, often participating directly in cyclization reactions to form the oxygen-containing ring. nih.gov

The synthesis of oxygenated heterocycles from phenolic starting materials can be achieved through various strategies. For instance, base-catalyzed condensation of ortho-hydroxyphenones can yield substituted benzofuran (B130515) carbaldehydes. researchgate.net The inherent functionality of this compound, specifically its phenolic hydroxyl group and adjacent aldehyde group, provides a platform for constructing fused heterocyclic systems. The aldehyde can be chemically modified to participate in cyclization reactions with the ortho-hydroxyl group. Furthermore, the iodine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, a powerful method for C-C and C-heteroatom bond formation, which can be employed to build more complex heterocyclic structures. The presence of a nitro group also offers further synthetic possibilities, as it can be reduced to an amino group, which can then be used to construct nitrogen-containing heterocycles. acs.org The strategic placement of these functional groups makes related phenol scaffolds valuable intermediates in the synthesis of diverse heterocyclic systems. nih.gov

Environmental Chemical Transformations and Mechanisms

Formation of Iodinated Organic Compounds in Aquatic Systems

The formation of iodinated organic compounds, including structures related to 4-hydroxy-3-iodo-5-nitrobenzaldehyde, is a significant concern in water treatment, particularly when source waters contain iodide.

During water disinfection, oxidants used to purify water can react with iodide (I⁻) present in the source water to form reactive iodine species. These species, notably hypoiodous acid (HOI) and molecular iodine (I₂), are potent electrophiles that can react with electron-rich organic precursors in the water through electrophilic aromatic substitution. researchgate.netnih.gov

Natural organic matter (NOM), which is abundant in many water sources, contains phenolic moieties that are highly susceptible to this reaction. researchgate.net The hydroxyl group on these phenolic compounds activates the aromatic ring, directing the electrophilic iodine to attach at ortho and para positions. For a precursor molecule to this compound, the directing effects of the hydroxyl, nitro, and aldehyde groups on the benzene (B151609) ring would determine the specific position of iodination. The reaction involves the electrophilic attack of the iodine species on the aromatic ring, leading to the substitution of a hydrogen atom with an iodine atom. researchgate.net

Oxidants are key drivers in the formation of iodinated organic compounds by converting relatively unreactive iodide into reactive iodinating agents. researchgate.netacs.org

Manganese Dioxide (MnO₂): As a naturally occurring mineral in soils and sediments, manganese dioxide can act as a catalyst, oxidizing iodide to molecular iodine (I₂). researchgate.netnih.govacs.org This process is particularly effective in the pH range of 5-7. researchgate.netnih.govacs.org The iodine produced can then react with natural organic matter to form various iodinated compounds. researchgate.netnih.govacs.org Studies have shown that in the presence of NOM, this process leads to the formation of adsorbable organic iodine (AOI), including specific byproducts like iodoacetic acid and iodoform. researchgate.netnih.gov The catalytic effect of MnO₂ can be inhibited by high concentrations of NOM. nih.gov Research has demonstrated that the δ-MnO₂/I⁻ system is highly effective in forming iodinated organic compounds from model precursors like resorcinol. nih.govacs.org

Hypohalous Acids: Hypohalous acids, such as hypochlorous acid (HOCl) and hypobromous acid (HOBr), are formed during disinfection processes like chlorination and are powerful oxidants of iodide. acs.org They rapidly oxidize iodide to hypoiodous acid (HOI), a highly reactive iodinating agent. acs.org The presence of bromide can significantly accelerate the oxidation of iodide to iodate (B108269), as HOBr is a more effective oxidant for HOI than HOCl. acs.org This bromide-catalyzed process can influence the types and concentrations of iodinated disinfection byproducts (I-DBPs) formed.

The following table summarizes the key oxidants and their roles in the iodination of organic compounds in aquatic systems.

| Oxidant | Role in Iodination | Key Reactions & Conditions | Resulting Products |

| **Manganese Dioxide (δ-MnO₂) ** | Catalyzes the oxidation of iodide (I⁻) to iodine (I₂). researchgate.netnih.govacs.org | Effective at pH 5-7. researchgate.netnih.govacs.org The reaction proceeds via surface-mediated oxidation. | I₂, Adsorbable Organic Iodine (AOI), iodoacetic acid, iodoform. researchgate.netnih.gov |

| Hypochlorous Acid (HOCl) | Oxidizes iodide (I⁻) to hypoiodous acid (HOI). acs.org | A primary reaction in chlorinated water containing iodide. | HOI, which is a potent iodinating agent for organic matter. acs.org |

| Hypobromous Acid (HOBr) | Rapidly oxidizes iodide (I⁻) to HOI and subsequently oxidizes HOI to iodate (IO₃⁻). acs.org | Formed from bromide oxidation by HOCl; accelerates iodide oxidation. acs.org | HOI, Iodate (IO₃⁻), and various I-DBPs. acs.org |

Transformation Pathways and Byproduct Formation

Once formed, this compound and similar compounds can be transformed through various environmental pathways. The degradation of nitroaromatic compounds, in general, can proceed through either reduction or oxidation of the nitro group. nih.govmdpi.com

In microbial degradation, bacteria can utilize nitroaromatic compounds through metabolic processes involving enzymes like nitroreductases and oxygenases. mdpi.com For nitrobenzoates, degradation can occur via reductive pathways where the nitro group is reduced, leading to the release of ammonium (B1175870), or through oxidative pathways where the nitro group is removed as nitrite. mdpi.com For instance, the degradation of 2-nitrobenzoate (B253500) can be initiated by a reductase to form 2-hydroxylaminobenzoate, which is then converted to 3-hydroxyanthranilate. nih.gov

In the context of iodinated compounds, biotransformation pathways have been observed for iodinated X-ray contrast media, which are structurally complex organic iodine compounds. These transformations include the oxidation of alcohol groups, cleavage of N-C bonds, and decarboxylation, leading to numerous transformation products. nih.gov While these specific compounds are different from this compound, the study indicates that microbial systems are capable of altering complex iodinated organic molecules.

The table below outlines potential transformation pathways for nitroaromatic compounds relevant to the structure of this compound.

| Transformation Pathway | Description | Potential Byproducts |

| Nitro Group Reduction | The -NO₂ group is reduced, often microbially, to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. nih.govmdpi.com | 4-hydroxy-3-iodo-5-aminobenzaldehyde and related intermediates. |

| Oxidative Denitration | The nitro group is removed and replaced by a hydroxyl group, releasing nitrite. This is often initiated by oxygenase enzymes. mdpi.com | Dihydroxy-iodobenzaldehyde derivatives. |

| Aldehyde Group Oxidation | The benzaldehyde (B42025) group (-CHO) can be oxidized to a carboxylic acid group (-COOH). | 4-hydroxy-3-iodo-5-nitrobenzoic acid. |

| Deiodination | The carbon-iodine bond is cleaved, removing the iodine atom from the aromatic ring. This can occur under certain anaerobic conditions. researchgate.net | 4-hydroxy-5-nitrobenzaldehyde. |

Future Research Directions and Perspectives

Development of Greener Synthetic Routes for Substituted Benzaldehydes

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods for producing substituted benzaldehydes. Traditional routes often rely on harsh reagents and generate significant waste. tandfonline.comtandfonline.com Future research will likely focus on several key areas to make the synthesis of compounds like 4-Hydroxy-3-iodo-5-nitrobenzaldehyde more eco-friendly.

One promising avenue is the utilization of biomass as a renewable feedstock. rsc.org Lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of aromatic compounds. rsc.org Innovative catalytic fractionation and ozonolysis processes are being explored to selectively depolymerize lignin into valuable aromatic aldehydes. rsc.org This approach not only reduces reliance on petrochemicals but also valorizes a major component of lignocellulosic biomass. rsc.org

| Green Synthesis Strategy | Description | Potential Advantages |

| Biomass Valorization | Conversion of renewable resources like lignin into aromatic aldehydes. | Reduces dependence on fossil fuels, utilizes waste streams. |

| Catalytic Oxidation | Use of advanced catalysts for the selective oxidation of precursors. | High selectivity, reduced byproducts, catalyst recyclability. |

| Alternative Solvents | Employing environmentally friendly solvents like water or ionic liquids. | Reduced toxicity and environmental pollution. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions. | Faster reaction times, improved energy efficiency. chemistryjournals.net |

Exploration of Novel Catalytic Reactions for Derivatization

The aldehyde group in this compound is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly explore novel catalytic reactions to derivatize this and other substituted benzaldehydes, leading to the synthesis of complex molecules with unique properties.

A major focus in this area is the catalytic C-H functionalization of the aromatic ring. nih.govrsc.org This powerful strategy allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical and efficient way to introduce new functional groups compared to traditional cross-coupling reactions. acs.orgnih.gov Researchers are developing sophisticated transition-metal catalysts, often based on palladium or rhodium, that can selectively target specific C-H bonds on the benzaldehyde (B42025) scaffold. nih.govacs.orgresearchgate.net The use of transient directing groups is a particularly innovative approach, where a temporary functional group guides the catalyst to the desired position for functionalization before being cleaved. researchgate.net

Tandem reactions, where multiple transformations occur in a single pot, are also gaining prominence as a way to streamline the synthesis of complex benzaldehyde derivatives. liberty.edu These one-pot procedures reduce the need for isolating and purifying intermediates, saving time, resources, and minimizing waste. liberty.edu The development of novel catalytic systems that can orchestrate these multi-step sequences will be a key area of future research. Furthermore, the exploration of N-heterocyclic carbenes as catalysts for the derivatization of aldehydes is opening up new avenues for creating diverse molecular architectures. researchgate.net

Advanced Computational Modeling for Property Prediction and Reaction Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern chemical research. For substituted benzaldehydes like this compound, advanced computational modeling offers a powerful way to predict their properties and understand their reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules. nih.govmdpi.com DFT calculations can provide valuable insights into the geometry, stability, and spectroscopic properties of benzaldehyde derivatives. mdpi.com By modeling the reaction pathways, DFT can also be used to elucidate the mechanisms of complex chemical reactions, helping chemists to design more efficient and selective synthetic routes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another important computational tool. researchgate.netjmaterenvironsci.com These statistical models correlate the structural features of a series of compounds with their biological activity or physical properties. researchgate.netresearchgate.net By developing robust QSAR and QSPR models for substituted benzaldehydes, researchers can predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics. jmaterenvironsci.com

| Computational Method | Application for Substituted Benzaldehydes |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reaction mechanisms. nih.govmdpi.com |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Correlation of molecular structure with biological activity or physical properties to guide the design of new compounds. researchgate.netjmaterenvironsci.com |

Design of Next-Generation Functional Materials with Tunable Properties

The unique combination of functional groups in this compound and its derivatives makes them attractive building blocks for the design of novel functional materials. The aldehyde functionality, in particular, provides a reactive site for incorporation into larger molecular architectures.

One exciting area of research is the development of benzaldehyde-based polymers. ontosight.ai By polymerizing benzaldehyde derivatives, it is possible to create materials with unique thermal, chemical, and flame-retardant properties. ontosight.ai The specific substituents on the benzaldehyde ring can be varied to tune the properties of the resulting polymer. Pulsed plasma polymerization is an innovative technique for creating thin films from benzaldehyde monomers, which could have applications in coatings and electronics. acs.org

Furthermore, benzaldehyde derivatives can be used to functionalize existing polymers, imparting new properties to the material. For instance, benzaldehyde-pyrazoline hybrids have been synthesized to create fluorescent pendant moieties on polymers, which could be used in sensing applications. scielo.br The reactivity of the aldehyde group allows for its attachment to polymer backbones through various chemical reactions, such as the formation of azomethine linkages. scielo.br Benzaldehyde-functionalized polymer vesicles are another example of novel materials, with potential applications in drug delivery and diagnostics. nih.gov The ability to selectively functionalize polymers like polyethylene (B3416737) using benzaldehyde-mediated reactions opens up new possibilities for upcycling plastic waste into more valuable materials. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-Hydroxy-3-iodo-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization of a benzaldehyde precursor. For example, iodination and nitration steps are critical. Aromatic electrophilic substitution is often used, with iodine sources (e.g., I₂/KI) and nitrating agents (e.g., HNO₃/H₂SO₄). Reaction temperature and stoichiometry significantly impact regioselectivity and yield. Monitoring intermediates via TLC or HPLC is recommended .

- Key Factors : Solvent polarity (e.g., acetic acid vs. DMF), catalyst choice (e.g., Lewis acids for directing groups), and protection/deprotection of hydroxyl groups to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are functional groups identified?

- Techniques :

- FT-IR : Confirms hydroxyl (broad ~3200 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and aldehyde (sharp ~1700 cm⁻¹) groups.

- NMR : ¹H NMR identifies aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 7.0–8.5 ppm), and hydroxyl proton (δ 5.0–6.0 ppm, exchangeable). ¹³C NMR resolves carbonyl (δ ~190 ppm) and aromatic carbons.

- MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How can researchers confirm the novelty of this compound in synthetic workflows?

- Literature Review : Use Reaxys or SciFinder to search for CAS-registered compounds and compare synthetic routes. If the compound is known, cite prior work; if novel, report full spectroscopic and crystallographic data .

- Analytical Consistency : Compare melting points, optical rotation (if chiral), and spectral data with literature. Discrepancies ≥2% in key peaks suggest structural novelty .

Advanced Research Questions

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data during structural elucidation?

- Case Example : Discrepancies in aromatic proton assignments may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures.

- Resolution :

SHELX Refinement : Use SHELXL for high-resolution crystallographic data to validate bond lengths and angles. For disordered structures, apply restraints or constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |